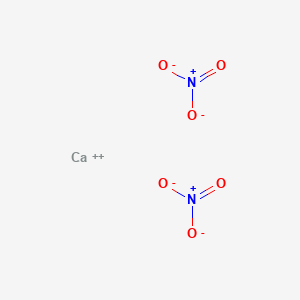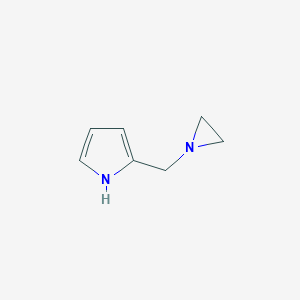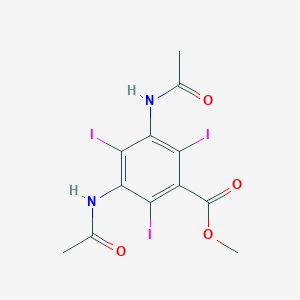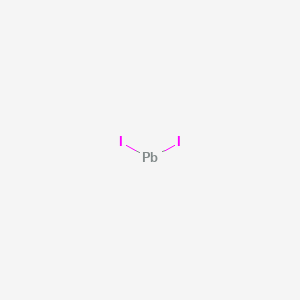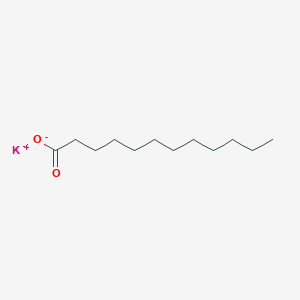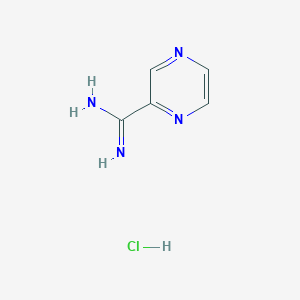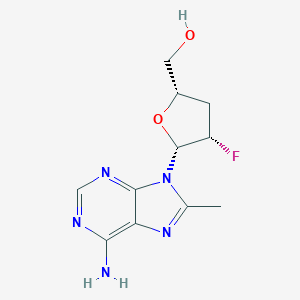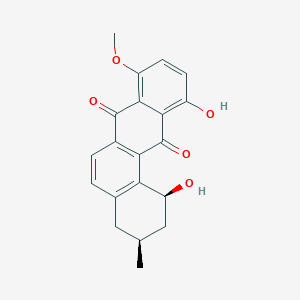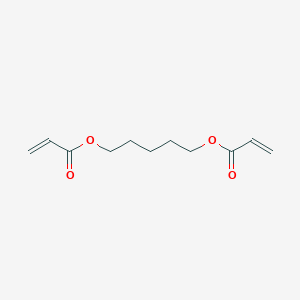
1,5-Pentanediol diacrylate
Übersicht
Beschreibung
1,5-Pentanediol diacrylate is a colorless to pale yellow liquid . It is used in the preparation method of PUV cured polythiol resin and cured film . It is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues .
Synthesis Analysis
1,5-Pentanediol diacrylate can be synthesized from renewable 1,5-pentanediol (1,5-PDO), a building block chemical used to produce coatings, adhesives, and plastics . Pyran has developed a novel process to manufacture renewable 1,5-PDO at less than 25% of the cost of similar oil-based chemicals . This 1,5-PDO is made from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes .
Molecular Structure Analysis
The molecular formula of 1,5-Pentanediol diacrylate is C11H16O4 . It is a difunctional acrylic monomer .
Chemical Reactions Analysis
1,5-Pentanediol diacrylate is a multifunctional acrylic monomer for use in UV and EB cure formulations . Acrylic monomers are currently used in energy cure formulations to reduce viscosity and increase crosslink density .
Physical And Chemical Properties Analysis
1,5-Pentanediol diacrylate is a colorless to pale yellow liquid . It is a difunctional acrylic monomer .
Wissenschaftliche Forschungsanwendungen
UV and EB Curable Industry
PDDA is a multifunctional acrylic monomer used in UV and EB cure formulations . It can replace hexanediol diacrylate (HDDA), a widely used acrylic monomer in UV and EB cure formulations, with little effect on properties or need for intensive reformulation . It has shown improved performance in ink jet and adhesives formulations .
Renewable Monomer for Bio-based Products
PDDA is a renewable monomer that can be produced from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . This makes it a sustainable alternative to oil-based chemicals .
Production of Biocompatible Polyesters
PDDA can be used as a monomer for the synthesis of biocompatible polyesters . These polyesters can be used in various applications, including medical devices and packaging materials .
Production of Polycarbonates
PDDA is also used in the synthesis of polycarbonates . Polycarbonates are a type of plastic used in a wide range of products, from eyewear to electronic components .
Production of Polyurethanes
PDDA can be used to produce polyurethanes . Polyurethanes are versatile materials used in a wide variety of applications, including foams, coatings, adhesives, sealants, and elastomers .
Plasticizer in Cellulose Products
1,5-Pentanediol, which can be synthesized into PDDA, is used as a plasticizer in cellulose products . This helps improve the flexibility and workability of these products .
Additive in Brake Fluids
1,5-Pentanediol is used as a brake fluid additive . It helps improve the performance of the brake fluid by reducing its viscosity and increasing its boiling point .
Production of Adhesives
1,5-Pentanediol is used in the production of adhesives . It can help improve the adhesive’s performance, including its bonding strength and durability .
Wirkmechanismus
Target of Action
1,5-Pentanediol diacrylate (PDDA) is a multifunctional acrylic monomer primarily used in UV and EB cure formulations . Its primary targets are the components of these formulations, where it serves to reduce viscosity and increase crosslink density .
Mode of Action
The mode of action of PDDA involves its interaction with other compounds in the adhesive or coating formulation. The acrylate groups in PDDA react with these compounds, resulting in a durable and strong bond . This interaction leads to enhanced film formation and improved performance of the coating .
Biochemical Pathways
PDDA is synthesized from 1,5-pentanediol (1,5-PDO), which is made from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . The synthesis of PDDA from 1,5-PDO represents a significant biochemical pathway . In addition, 1,5-PDO can be produced by hydrogenation of glutaric acid and its derivatives .
Result of Action
The result of PDDA’s action is the formation of a strong, durable bond in adhesive or coating formulations . It enhances film formation and improves the performance of the coating . In UV and EB cure formulations, PDDA produces nearly identical properties compared to hexanediol diacrylate (HDDA) in most formulations, with opportunities for improved performance in ink jet and adhesives formulations .
Action Environment
The action of PDDA is influenced by the environmental conditions of the UV or EB cure formulation process. Factors such as the presence of other compounds in the formulation, the intensity of UV or EB radiation, and the temperature can all influence the efficacy and stability of PDDA . Furthermore, PDDA is a bio-based material derived from renewable sources, which means its production has a minimum impact on the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-prop-2-enoyloxypentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMCLRBWHRRBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190303 | |
| Record name | 1,5-Pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanediol diacrylate | |
CAS RN |
36840-85-4 | |
| Record name | 1,1′-(1,5-Pentanediyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36840-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-pentanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-PENTANEDIOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,5-Pentanediol diacrylate cause allergic reactions?
A: While the provided research doesn't explicitly study allergic reactions, it does investigate the sensitizing potential of various diacrylates, including 1,5-Pentanediol diacrylate, in guinea pigs. The study found that 1,5-Pentanediol diacrylate exhibited an atypical sensitization pattern in the Freund's Complete Adjuvant Test (FCAT). [] While some animals showed sensitivity, the reactions were short-lived and diminished over time. This unusual pattern makes it difficult to definitively classify 1,5-Pentanediol diacrylate as a sensitizer based on this study alone. Further research is needed to fully understand its potential to cause allergic reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)

